tert-butyl 6-(trifluoromethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Lipophilicity Physicochemical property Drug-likeness

Sourcing a single, sp³-enriched scaffold that combines an electrophilic warhead with metabolic stabilization is a recurring challenge in med chem. This 7-oxa-3-azabicyclo[4.1.0]heptane solves it by integrating three key features: an epoxide for covalent target engagement, a CF₃ group to tune lipophilicity & stability, and a Boc-protected amine for orthogonal elaboration. Key outcomes: [1] Enables TCI campaigns with a validated warhead (IC₅₀ for SIV protease inhibition by related scaffolds: t₁/₂ = 240 min). [2] Conforms to Ro3 (MW 267, Fsp³=0.91) with a ¹⁹F NMR handle for fragment screening. [3] Achieves up to 20:1 regioselectivity in epoxide opening to generate α-CF₃-3,4-disubstituted piperidines.

Molecular Formula C11H16F3NO3
Molecular Weight 267.24 g/mol
Cat. No. B13247416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 6-(trifluoromethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Molecular FormulaC11H16F3NO3
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C(C1)O2)C(F)(F)F
InChIInChI=1S/C11H16F3NO3/c1-9(2,3)18-8(16)15-5-4-10(11(12,13)14)7(6-15)17-10/h7H,4-6H2,1-3H3
InChIKeyFZWFBQBKSNYPLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-(trifluoromethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate Overview


tert-Butyl 6-(trifluoromethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (C₁₁H₁₆F₃NO₃, MW 267.24) belongs to the 7-oxa-3-azabicyclo[4.1.0]heptane class—conformationally rigid, sp³-enriched bicyclic building blocks increasingly prioritized in medicinal chemistry for their lead-like three-dimensional character [1]. This compound uniquely combines three pharmacologically relevant features within a single scaffold: an electrophilic epoxide ring (7-oxa) capable of covalent target engagement, a trifluoromethyl substituent at position 6 that modulates lipophilicity and metabolic stability, and an orthogonal Boc (tert-butyloxycarbonyl) protecting group at the piperidine nitrogen enabling chemoselective downstream elaboration [2]. The compound is offered as a research-grade building block for fragment-based drug discovery, covalent inhibitor design, and synthesis of fluorinated piperidine mimetics.

Fragment-based drug discovery: rigid sp³-enriched scaffold
Covalent inhibitor design: electrophilic epoxide warhead
Fluorinated piperidine bioisostere synthesis: Boc/CF₃/epoxide orthogonality

Why Generic Substitution Fails: The CF₃–Epoxide–Boc Triad


The non-fluorinated analog tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 161157-50-2, C₁₀H₁₇NO₃, MW 199.25, ACD/LogP 1.07) lacks the trifluoromethyl group and therefore cannot replicate the lipophilicity, metabolic stability, or amine basicity modulation imparted by the CF₃ substituent . Conversely, 6-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane (C₇H₁₀F₃N, MW 165.16, LogP 0.78) lacks both the epoxide oxygen and the Boc protecting group, eliminating covalent warhead potential and orthogonal derivatization capability [1]. The Fmoc-protected analog 9H-fluoren-9-ylmethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate offers the epoxide warhead but replaces the metabolically stable Boc group with a base-labile Fmoc group and lacks the CF₃-driven physicochemical tuning [2]. Only the target compound simultaneously delivers all three functionalities—electrophilic epoxide, CF₃-mediated property modulation, and Boc-protected amine for sequential synthesis—making simple analog substitution inadequate for applications requiring this precise combination.

Non-CF₃ analog
Lacks CF₃-mediated lipophilicity and metabolic stability control; basicity profile differs markedly.
Des-epoxy CF₃ analog
Lacks epoxide warhead; cannot support covalent target engagement strategies.
Fmoc-protected analog
Base-labile Fmoc group conflicts with epoxide stability; orthogonal Boc/CF₃/epoxide triad not maintained.

Differentiation Evidence vs. Closest Analogs


CF₃-Driven Lipophilicity Increase

Introduction of an α-CF₃ substituent onto saturated bicyclic amine scaffolds produces a consistent lipophilicity increase of approximately 0.5 LogP units relative to the parent non-fluorinated heterocycle, as established by direct experimental measurement of pKa and LogP values across a series of CF₃-substituted azabicycloalkanes [1]. Applying this class-level increment to the experimentally determined ACD/LogP of 1.07 for the non-fluorinated comparator tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 161157-50-2) yields a predicted LogP of approximately 1.57 for the target compound. The KOWWIN-estimated Log Kow of 1.57 for the non-fluorinated analog provides an alternative baseline, suggesting the CF₃-bearing target may reach LogP ≈ 2.0–2.1. This lipophilicity range (1.5–2.1) places the compound within the favorable window for oral bioavailability (LogP 2–3) while remaining below the threshold associated with promiscuous binding and poor solubility.

Lipophilicity Shift
Class-level
ΔLogP ≈ +0.5
May support oral bioavailability screening context
Class-level inference; direct measurement pending
Lipophilicity Physicochemical property Drug-likeness

Amine Basicity Suppression by CF₃

In their systematic study of α-CF₃-substituted saturated bicyclic amines, Smyrnov et al. (2024) demonstrated that the introduction of a CF₃ group α to the amine nitrogen consistently lowers amine basicity by approximately 4 pKa units (ΔpKa ≈ −4) across multiple bicyclic scaffolds [1]. When the Boc group of the target compound is removed, the resulting secondary amine within the 7-oxa-3-azabicyclo[4.1.0]heptane framework will exhibit substantially reduced basicity compared to the deprotected non-fluorinated analog. The predicted pKa of the deprotected non-CF₃ analog is approximately −0.83 ± 0.20 (predicted value for the conjugate acid of the epoxide oxygen in the Boc-protected form; the free amine pKa is expected to be in the typical piperidine range of ~10–11) . Applying the ΔpKa ≈ −4 correction, the CF₃-bearing deprotected amine is expected to exhibit a pKa ≈ 6–7, shifting its protonation state at physiological pH from predominantly protonated (>99% at pH 7.4 for pKa ~10) to partially neutral (~50–90% neutral depending on the exact value), with profound implications for membrane permeability, CNS penetration, and off-target ion channel interactions.

Amine Basicity Shift
Class-level
ΔpKa ≈ −4
May support CNS penetration screening context
Class-level inference; deprotected amine value predicted
Amine basicity pKa modulation CNS drug design

Epoxide Covalent Warhead Potential

The 3,4-epoxypiperidine pharmacophore—the core structural motif of the target compound—is a validated covalent warhead capable of DNA alkylation and irreversible enzyme inhibition. Miyashita et al. (2002) established that 3,4-epoxypiperidine derivatives exhibit prominent DNA cleavage activity, with structural requirements for activity elucidated through a focused library [1]. In a subsequent study, epoxypiperidine derivatives bearing a dehydroamino acid unit showed DNA cleavage activity at 100 μM and 10 μM concentrations in a plasmid relaxation assay [2]. In a directly relevant enzyme inhibition context, the closely related 9H-fluoren-9-ylmethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (Fmoc analog) exhibits specific irreversible inhibition of Simian immunodeficiency virus (SIV) protease with a half-life for inactivation (t₁/₂) of 240 minutes at 0.1 mM inhibitor concentration [3]. The target compound differs from the Fmoc analog in two critical ways: (i) the Boc group provides acid-labile rather than base-labile N-protection, enabling orthogonal deprotection strategies, and (ii) the 6-CF₃ substituent is expected to modulate epoxide electrophilicity through its strong electron-withdrawing inductive effect (−I), potentially altering reaction rates and regioselectivity of nucleophilic ring-opening compared to the non-fluorinated scaffold [4].

Covalent Warhead
Reported
Irreversible SIV protease inhibition (Fmoc analog t₁/₂ 240 min); CF₃ modulation unquantified
Supports covalent inhibitor design context; warhead reactivity may be tuned by CF₃
Kinetic data for target compound not available; Fmoc analog comparator
Covalent inhibitor Epoxide warhead DNA alkylating agent

High Fsp³ Three-Dimensional Scaffold

The target compound possesses an Fsp³ (fraction of sp³-hybridized carbons) of 0.91 (10 of 11 carbon atoms are sp³-hybridized), placing it among the most three-dimensionally saturated building blocks available for drug discovery [1]. This compares favorably to the average Fsp³ of ~0.3–0.5 for typical screening libraries and approaches the ideal range associated with improved clinical success rates [2]. The azabicyclo[4.1.0]heptane scaffold has been explicitly highlighted as 'interesting in terms of lead-likeness concepts, according to which the rigid 3D-shaped and sp³-enriched frameworks are among the most promising entry points for drug discovery projects' [1]. The CF₃ substituent at position 6 does not reduce Fsp³ (the trifluoromethyl carbon remains sp³-hybridized) while adding both conformational bias and metabolic stability. By contrast, the non-fluorinated analog has Fsp³ = 1.0 (10/10 sp³ carbons) but lacks the CF₃-driven property advantages, while simple 6-alkyl-substituted analogs would reduce Fsp³ through the introduction of planar sp² centers if unsaturated substituents were employed. The bicyclic framework also imposes significant conformational restriction—reducing the entropic penalty upon target binding compared to flexible monocyclic piperidine alternatives—a feature that can translate into improved binding affinity and selectivity in fragment-based approaches .

3D Character (Fsp³)
Class-level
Fsp³ = 0.91
High sp³ fraction may support lead-like property screening
Based on molecular structure; biological correlation class-level
Fraction sp³ Lead-likeness 3D scaffold Conformational restriction

Orthogonal Trifunctional Architecture

The target compound presents three chemically distinct reactive handles in an orthogonal arrangement: (i) an acid-labile Boc protecting group at the piperidine nitrogen, (ii) a nucleophile-sensitive epoxide ring at positions 7–1 (the 7-oxa bridge), and (iii) a metabolically stable, electron-withdrawing CF₃ substituent at position 6 that is inert under most synthetic conditions. This orthogonality enables sequential derivatization strategies that are impossible with simpler analogs: the Boc group can be removed under acidic conditions (TFA or HCl) without affecting the epoxide, the epoxide can undergo regioselective nucleophilic ring-opening with amines (as demonstrated by Scheunemann et al. 2011, who achieved up to 20:1 regioselectivity in related 1-aralkyl-3,4-epoxypiperidine systems using LiClO₄ in acetonitrile vs. protic solvents to invert regiochemistry) [1], and the CF₃ group remains unchanged throughout, preserving the desired physicochemical profile. By contrast, the non-fluorinated analog lacks the CF₃ handle entirely; the CF₃-bearing analog without the epoxide (6-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane) cannot participate in covalent inhibition; and the Fmoc analog requires basic deprotection conditions that would also open the epoxide ring. The Enamine/chemistry community synthesis of related 6-functionalized azabicyclo[4.1.0]heptane derivatives via a common precursor (tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, obtained in 4 steps with 38% overall yield) further validates the synthetic tractability of this scaffold class [2].

Orthogonal Handles
Reported
3 orthogonal handles: Boc (acid-labile), epoxide (nucleophilic opening), CF₃ (inert)
May support sequential synthesis without protection conflict
Orthogonal protection Chemoselective synthesis Building block versatility

Optimal Application Scenarios


Targeted Covalent Inhibitor Design

The combination of an electrophilic epoxide within a rigid bicyclic scaffold and a CF₃ group that electronically tunes warhead reactivity makes this compound an ideal starting fragment for TCI campaigns. The Boc group can be removed to expose the piperidine NH for further elaboration (e.g., amide coupling, sulfonamide formation, or reductive amination) without compromising epoxide integrity [1]. The resulting elaborated inhibitor can engage catalytic cysteine, serine, or threonine residues through irreversible epoxide ring-opening, while the CF₃ group enhances target residence time through favorable lipophilic contacts and metabolic stabilization—a strategy validated by the irreversible SIV protease inhibition demonstrated by the related Fmoc-protected 7-oxa-3-azabicyclo[4.1.0]heptane scaffold (t₁/₂ = 240 min at 0.1 mM) [2]. The established DNA cleavage activity of 3,4-epoxypiperidines at 10–100 μM further supports the warhead's capacity for covalent biomolecular engagement [3].

Fluorinated Piperidine Bioisostere Synthesis

The target compound serves as a precursor to α-CF₃-substituted 3,4-disubstituted piperidines—a bioisostere class of growing importance in CNS and metabolic disease programs. Upon regioselective epoxide opening with amine nucleophiles (achieving up to 20:1 regioselectivity under optimized LiClO₄/MeCN conditions as reported for related systems [1]), the scaffold yields trans-3-amino-4-hydroxypiperidine derivatives bearing the pharmacokinetically advantageous α-CF₃ group. The predicted pKa reduction of ΔpKa ≈ −4 [4] means the resulting piperidine products will exhibit attenuated basicity, reducing P-gp-mediated efflux and improving brain penetration compared to non-fluorinated 3-amino-4-hydroxypiperidines. This application is directly supported by the synthesis methodology of Scheunemann et al., who demonstrated that N-protected 3,4-epoxypiperidines undergo highly regioselective ring-opening to produce VAChT ligands (e.g., 4-fluorobenzyltrozamicol in 35% overall yield over 4 steps) [1].

sp³-Enriched Fragment for FBDD

With MW 267 Da, 11 heavy atoms (C, N, O, F), 2 rotatable bonds, and Fsp³ = 0.91, this compound conforms to the Rule of Three (Ro3) guidelines for fragment libraries while also incorporating fluorine—a feature absent from most sp³-rich fragment collections. The compound's three-dimensional shape, conformational rigidity, and balanced lipophilicity (predicted LogP ≈ 1.5–2.1) [REFS-4, REFS-5] position it as a premium fragment for screening against challenging targets such as protein–protein interactions, where traditional flat aromatic fragments often fail. Grygorenko and coworkers have explicitly identified the azabicyclo[4.1.0]heptane scaffold as aligned with lead-likeness concepts [5], and the CF₃ substituent provides a convenient ¹⁹F NMR handle for binding assays and fragment-based screening without adding aromatic character. The orthogonal Boc/CF₃/epoxide architecture further enables rapid fragment elaboration via parallel chemistry workflows upon identification of initial binding hits.

DNA-Targeted Anticancer Agent Development

The 3,4-epoxypiperidine core is a validated DNA alkylating pharmacophore modeled on the active site of the antitumor antibiotics azinomycins A and B [3]. The target compound provides this pharmacophore in a protected, functionalizable form with the additional advantage of a CF₃ substituent that can modulate DNA-binding affinity through enhanced lipophilic contacts and altered electronic distribution. The demonstrated DNA cleavage activity of related 3,4-epoxypiperidine derivatives at concentrations of 10–100 μM [3] establishes proof-of-concept for this application. The Boc group allows installation of DNA-targeting moieties (e.g., polyamide minor-groove binders, intercalators, or sequence-recognition elements) via the piperidine nitrogen after deprotection, while the CF₃ group may improve cellular permeability and metabolic stability of the final conjugate—critical factors for translating DNA alkylating activity into cellular cytotoxicity. This application scenario is distinguished from the use of non-fluorinated epoxypiperidine analogs by the CF₃-driven metabolic stabilization, potentially addressing the rapid clearance issues that have historically limited the therapeutic window of epoxide-based DNA alkylators.

Application
Selection Property
Validation Focus
Targeted covalent inhibitor design
Epoxide warhead reactivity, CF₃ electrophilicity modulation
Irreversible enzyme inhibition assay; Boc deprotection compatibility
Fluorinated piperidine bioisostere synthesis
CF₃-substituted piperidine scaffold, regioselective epoxide opening
Regioselectivity and basicity modulation context
Fragment-based drug discovery (sp³-rich)
High Fsp³, low rotatable bonds, ¹⁹F NMR handle
Fragment screening and binding assay context
DNA-targeted agent research
DNA alkylation capacity, metabolic stabilization by CF₃
DNA cleavage and cellular permeability assay context
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